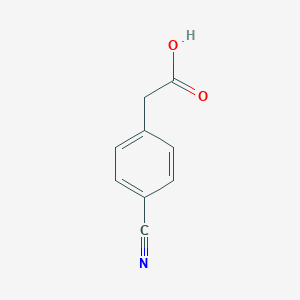

4-Cyanophenylacetic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14104. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-cyanophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBXRQONNWEETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203054 | |

| Record name | 4-Cyanophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-71-5 | |

| Record name | 4-Cyanophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5462-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5462-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyanophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyanophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJK6AE7K3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 4-Cyanophenylacetic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Cyanophenylacetic acid (4-CPAA) in various organic solvents. Solubility is a critical physicochemical parameter that governs the efficiency of crystallization, purification, and formulation processes in the pharmaceutical and chemical industries. This document synthesizes experimental solubility data, explores the underlying solute-solvent interactions, and evaluates the efficacy of various thermodynamic models in correlating and predicting solubility behavior. Detailed, field-proven experimental protocols for solubility determination are provided, emphasizing methodological rigor and data integrity. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in process development, formulation, and chemical synthesis involving 4-CPAA.

Introduction

The Significance of this compound (4-CPAA)

This compound (4-CPAA) is a key intermediate in organic and medicinal chemistry.[1] Its bifunctional structure, featuring both a carboxylic acid and a cyano group, makes it a versatile building block for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[1][2] The precise control over reaction conditions and product purification, particularly crystallization, is paramount. Achieving this control is fundamentally dependent on a thorough understanding of the compound's solubility in various solvent systems.

The Critical Role of Solubility Data

Reliable solubility data is the cornerstone of efficient and scalable chemical process development. It directly impacts:

-

Crystallization Process Design: Selection of an appropriate solvent or solvent mixture is crucial for controlling crystal size, morphology, and purity, which in turn affects filtration, drying, and bioavailability.

-

Purification: Solubility differences are exploited in techniques like recrystallization and anti-solvent crystallization to remove impurities.

-

Reaction Stoichiometry and Kinetics: Ensuring reactants are in the solution phase is often necessary for a reaction to proceed efficiently.

-

Formulation: In drug development, solubility dictates the choice of excipients and the ultimate dosage form of an active pharmaceutical ingredient (API).

An inaccurate understanding of solubility can lead to suboptimal yields, purity issues, and significant challenges in scaling up processes from the laboratory to production.

Objectives and Scope of this Guide

This guide aims to provide a centralized, in-depth resource on the solubility of 4-CPAA. The core objectives are:

-

To present a curated summary of experimentally determined solubility data from peer-reviewed literature.

-

To analyze the factors influencing the solubility of 4-CPAA based on solute and solvent properties.

-

To describe and evaluate thermodynamic models used for data correlation.

-

To provide a robust, step-by-step protocol for the experimental determination of solubility, enabling researchers to generate high-quality data.

Physicochemical Properties of this compound

Understanding the intrinsic properties of 4-CPAA is essential for interpreting its solubility behavior. The molecule's polarity, arising from the cyano (-C≡N) and carboxylic acid (-COOH) groups, combined with its aromatic ring, dictates its interactions with different solvents.

| Property | Value | Source |

| Chemical Formula | C₉H₇NO₂ | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 150-154 °C | [2] |

| CAS Number | 5462-71-5 | [3] |

| pKa | (Value not readily available in searches, but expected to be acidic due to the carboxylic acid group) |

Experimental Determination of Solubility

The most reliable solubility data are derived from meticulous experimental work. The isothermal saturation method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid.

Causality in Experimental Design

The goal of any solubility measurement is to determine the precise concentration of a solute in a saturated solution at a specific temperature and pressure, ensuring that the system is at true thermodynamic equilibrium.[4] A failure to achieve equilibrium is the most common source of error, leading to erroneously low solubility values. The protocol below is designed as a self-validating system to mitigate such errors.

Detailed Experimental Protocol: Isothermal Gravimetric Method

This protocol outlines a standard and reliable method for determining the solubility of 4-CPAA.

Step 1: Material Preparation

-

Verify the purity of 4-CPAA using an appropriate analytical method (e.g., HPLC, DSC). Purity should be >99%.

-

Use analytical grade or HPLC grade solvents. Degas the solvents if necessary to prevent bubble formation at elevated temperatures.

Step 2: Sample Preparation & Equilibration

-

Add an excess amount of 4-CPAA solid to a known mass of the chosen solvent in a jacketed glass vessel. The term "excess" is critical; a persistent solid phase must be visible throughout the experiment to ensure saturation.

-

Seal the vessel to prevent solvent evaporation, which would alter the composition and lead to inaccurate results.

-

Place the vessel in a thermostatically controlled water bath set to the desired temperature. Maintain constant, vigorous stirring using a magnetic stirrer.

-

Causality Check: Stir the suspension for a minimum of 24 hours. This extended period is crucial to ensure the system reaches solid-liquid equilibrium. For highly viscous solvents or compounds with slow dissolution kinetics, longer times may be necessary. To validate the equilibration time, samples can be taken at 24h, 30h, and 36h; if the measured solubility is constant, equilibrium has been achieved.

Step 3: Sample Collection and Phase Separation

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle for at least 2 hours while maintaining the set temperature. This step prevents suspended solids from being drawn into the sample.

-

Carefully withdraw a sample of the clear, supernatant liquid using a pre-heated syringe fitted with a filter (e.g., a 0.45 µm PTFE filter). Pre-heating the syringe to the experimental temperature is a critical step to prevent the solute from crystallizing out of solution due to cooling, which would lead to an underestimation of solubility.

Step 4: Gravimetric Analysis

-

Dispense the filtered, saturated solution into a pre-weighed container (e.g., a glass petri dish).

-

Immediately record the total mass of the container and the solution.

-

Place the container in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the 4-CPAA (e.g., 50-60°C).

-

Dry the sample to a constant mass. This is confirmed by weighing the sample periodically until two consecutive measurements are identical.

-

The final mass represents the dissolved 4-CPAA. The mass of the solvent is determined by subtraction.

Step 5: Calculation

-

The mole fraction solubility (x₁) is calculated as: x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] where:

-

m₁ and M₁ are the mass and molar mass of 4-CPAA.

-

m₂ and M₂ are the mass and molar mass of the solvent.

-

Experimental Workflow Diagram

Caption: Isothermal gravimetric method for solubility determination.

Solubility Profile of this compound

The solubility of 4-CPAA is highly dependent on the nature of the solvent and the temperature. Generally, solubility increases with temperature, indicating that the dissolution process is endothermic.[4]

Analysis of Solubility Trends: The "Like Dissolves Like" Principle

The principle of "like dissolves like" provides a strong framework for understanding the observed solubility data.[5] 4-CPAA is a polar molecule due to its carboxylic acid and cyano functional groups.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents are capable of hydrogen bonding. The hydroxyl (-OH) group of the alcohol can act as a hydrogen bond donor to the carbonyl oxygen and cyano nitrogen of 4-CPAA, and as a hydrogen bond acceptor for the carboxylic acid proton. These strong, specific interactions lead to high solubility. Generally, solubility in primary alcohols decreases as the alkyl chain length increases (Methanol > Ethanol > Propanol > Butanol) because the nonpolar character of the solvent increases.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents have significant dipole moments but lack a hydrogen bond-donating group. They can accept hydrogen bonds from the carboxylic acid of 4-CPAA and engage in dipole-dipole interactions. Solubility in these solvents is typically moderate to high, but often lower than in polar protic solvents of similar polarity.

-

Nonpolar Solvents (e.g., Toluene, Cyclohexane): These solvents have low dielectric constants and cannot form hydrogen bonds. The energy required to break the strong solute-solute interactions in the 4-CPAA crystal lattice is not compensated by weak solute-solvent (van der Waals) interactions. Consequently, 4-CPAA exhibits very low solubility in nonpolar solvents.

Thermodynamic Modeling of Solubility

Thermodynamic models are invaluable tools for correlating experimental solubility data, allowing for interpolation at different temperatures and providing insight into the dissolution process.[6][7] They transform discrete experimental points into a continuous function, which is essential for process simulation and design.

Overview of Common Models

Several semi-empirical models are widely used to represent the temperature dependence of solubility.

-

The Apelblat Equation: This is one of the most common and effective models. It is derived from the Clausius-Clapeyron equation and accounts for the non-ideal behavior of the solution.

-

ln(x₁) = A + B/T + C·ln(T) where:

-

x₁ is the mole fraction solubility of 4-CPAA.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are empirical parameters determined by fitting the model to experimental data. B relates to the enthalpy of solution, and C reflects the effect of temperature on the heat capacity of dissolution.

-

-

The λh (Buchowski) Equation: This model is particularly useful for systems where the solute and solvent have different molecular sizes.

-

ln[1 + λ(1-x₁)/x₁] = λh[(1/T) - (1/T_m)] where:

-

λ and h are model parameters.

-

T_m is the melting temperature of the solute.

-

-

Non-Random Two-Liquid (NRTL) Model: This is an activity coefficient model that can describe the non-ideal behavior of the liquid phase. It is more complex but can provide a more fundamental description of the intermolecular interactions.[6][8]

-

ln(x₁) = ΔH_fus/R · (1/T_m - 1/T) - ln(γ₁) where:

-

ΔH_fus is the enthalpy of fusion of the solute.

-

γ₁ is the activity coefficient of the solute in the solution, which is calculated using the NRTL equation and its interaction parameters.

-

Application and Interpretation

These models are typically fitted to experimental data using non-linear regression to obtain the model parameters. The quality of the fit is assessed using statistical measures like the Average Absolute Relative Deviation (AARD) and the Root Mean Square Deviation (RMSD). Low values for these metrics indicate a good correlation between the model and the experimental data. Once validated, the model equations can be used to reliably estimate solubility at temperatures where experimental data is unavailable.

Conclusion

This guide has provided a detailed examination of the solubility of this compound in organic solvents. A robust understanding of solubility, grounded in high-quality experimental data and validated thermodynamic models, is not merely academic but a practical necessity for the successful development of scalable and efficient chemical processes. The provided experimental protocol serves as a template for generating reliable data, while the analysis of solubility trends and thermodynamic models offers the predictive power needed for informed solvent selection and process optimization. For professionals in pharmaceutical and chemical development, a rigorous approach to solubility determination is a critical investment that pays dividends in process robustness, product quality, and overall efficiency.

References

- 1. CAS 5462-71-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 5462-71-5 [chemicalbook.com]

- 3. chem-casts.com [chem-casts.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances [ouci.dntb.gov.ua]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Cyanophenylacetic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for 4-cyanophenylacetic acid, a versatile intermediate in the synthesis of pharmaceuticals and other biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control.

Introduction: The Importance of Spectroscopic Analysis

This compound (C₉H₇NO₂) is a bifunctional molecule featuring a carboxylic acid and a nitrile group, making it a valuable building block in organic synthesis. Accurate and comprehensive characterization of this compound is paramount to ensure the identity, purity, and quality of starting materials and subsequent products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the interpretation of these spectra, providing insights into the structural features of this compound.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its characteristic spectroscopic fingerprint. Understanding the correlation between the structure and the spectral data is key to its unambiguous identification.

The Versatility of a Cyano-Functionalized Scaffold: 4-Cyanophenylacetic Acid in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is a critical determinant of success. Among the myriad of available scaffolds, 4-Cyanophenylacetic acid has emerged as a particularly valuable and versatile intermediate. Its unique structural amalgamation of a phenylacetic acid core, a common motif in bioactive molecules, with a strategically placed cyano group, offers medicinal chemists a powerful tool for modulating physicochemical properties and achieving desired pharmacological activities. This in-depth technical guide explores the multifaceted applications of this compound in medicinal chemistry, moving beyond a simple catalog of its uses to provide a deeper understanding of the rationale behind its implementation in various therapeutic areas. We will delve into its role in the synthesis of potent enzyme inhibitors, particularly in oncology, and explore its potential in the development of novel agents for a range of other diseases. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the expanding utility of this important chemical entity.

Introduction: Unpacking the Potential of a Bifunctional Building Block

This compound, a white to off-white crystalline solid, possesses a simple yet elegant structure that belies its significant potential in medicinal chemistry. The molecule incorporates two key functional groups: a carboxylic acid and a cyano (nitrile) group, attached to a central phenyl ring in a para-configuration. This arrangement provides a unique combination of reactivity and physicochemical properties that can be exploited in drug design.

The phenylacetic acid moiety is a well-established pharmacophore found in numerous approved drugs, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The carboxylic acid group often serves as a crucial anchoring point for interaction with biological targets, such as the active site of enzymes, and contributes to the overall solubility and pharmacokinetic profile of a molecule.

The cyano group, on the other hand, is a versatile functional group that can serve multiple purposes in a drug candidate. It is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and the overall electronic properties of the aromatic ring. The nitrile can also participate in hydrogen bonding as a hydrogen bond acceptor, a critical interaction for molecular recognition at a receptor or enzyme active site. Furthermore, the cyano group can act as a bioisostere for other functional groups, such as halogens or even a carboxylic acid, allowing for fine-tuning of a molecule's properties to improve efficacy and reduce off-target effects.

This guide will explore the practical applications of these features, demonstrating how medicinal chemists have leveraged the unique attributes of this compound to create novel and effective therapeutic agents.

A Cornerstone in Oncology: The Synthesis of Aromatase and Sulfatase Inhibitors

One of the most compelling examples of the utility of the 4-cyanophenyl motif is in the development of inhibitors for enzymes involved in hormone-dependent cancers, such as breast cancer. Aromatase and steroid sulfatase (STS) are two key enzymes in the biosynthesis of estrogens, which play a crucial role in the growth of many breast tumors. The dual inhibition of both enzymes is an attractive therapeutic strategy.

The 4-cyanophenyl group has been identified as a critical component in a class of potent dual aromatase-sulfatase inhibitors (DASIs).[2][3]

Structure-Activity Relationship (SAR) Insights

In the design of these inhibitors, the 4-cyanophenyl group plays a pivotal role in binding to the active site of aromatase. Structure-activity relationship studies have revealed that the cyano group is a key pharmacophoric feature, likely participating in crucial interactions within the enzyme's active site.[2] The phenylacetic acid portion of the molecule, while not directly incorporated in the final DASI structure, provides a foundational scaffold from which the more complex inhibitors are constructed. The synthesis often begins with a derivative of this compound or a related 4-cyanophenyl-containing starting material.

For instance, in the synthesis of 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate derivatives, a key intermediate is often a 4-cyanophenyl-containing amine.[2] The synthesis of these complex molecules highlights the importance of having access to well-defined and functionalized building blocks like this compound.

Synthetic Workflow: A Representative Pathway to a DASI Precursor

The following diagram illustrates a generalized synthetic pathway for a precursor to a dual aromatase-sulfatase inhibitor, showcasing the incorporation of the 4-cyanophenyl moiety.

Figure 1: Generalized synthetic workflow for a DASI precursor.

Experimental Protocol: Synthesis of a 4-Cyanophenylacetamide Derivative

The following is a representative, detailed protocol for the synthesis of an amide derivative of this compound, a common step in the elaboration of more complex molecules.

Objective: To synthesize N-benzyl-2-(4-cyanophenyl)acetamide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Benzylamine

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).

-

-

Amide Formation:

-

In a separate flask, dissolve benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

-

Cool the solution of the acid chloride from Step 1 back to 0 °C in an ice bath.

-

Slowly add the benzylamine solution dropwise to the stirred acid chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-benzyl-2-(4-cyanophenyl)acetamide.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Emerging Applications in Diverse Therapeutic Areas

While the use of the 4-cyanophenyl motif is well-established in oncology, the versatility of this compound and its derivatives extends to a range of other therapeutic areas. The ability of the cyano group to act as a bioisostere and a key interacting moiety makes it an attractive component in the design of novel drugs targeting various enzymes and receptors.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Phenylacetic acid derivatives are a cornerstone of NSAID chemistry.[1] While a blockbuster NSAID directly synthesized from this compound is not prominent, the structural motif is highly relevant. The cyano group can be used to modulate the electronic properties of the phenyl ring, which can influence the pKa of the carboxylic acid and the overall binding affinity to cyclooxygenase (COX) enzymes.

The synthesis of novel NSAID candidates often involves the exploration of various substituents on the phenylacetic acid scaffold to optimize potency and reduce gastrointestinal side effects. The introduction of a cyano group is a rational strategy in this context, and derivatives of this compound are valuable tools for such investigations.

Anticoagulants

The development of novel oral anticoagulants is an active area of research. While many established anticoagulants are based on coumarin scaffolds, there is a continuous search for new chemical entities with improved safety profiles. Phenylacetic acid derivatives have been explored as potential anticoagulants. The cyano group in this compound can be envisioned to participate in key interactions with coagulation cascade enzymes, such as Factor Xa or thrombin.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The development of selective kinase inhibitors is a key focus of modern drug discovery. Phenylacetic acid derivatives have been investigated as scaffolds for kinase inhibitors. The cyano group can be strategically employed to interact with specific amino acid residues in the ATP-binding pocket of a kinase, thereby enhancing potency and selectivity.

The following diagram illustrates a conceptual framework for the role of a this compound-derived moiety in a kinase inhibitor.

Figure 2: Conceptual binding of a 4-cyanophenyl-containing kinase inhibitor.

Future Perspectives and Conclusion

This compound is more than just a simple chemical intermediate; it is a strategic building block that offers medicinal chemists a reliable and versatile platform for innovation. Its dual functionality, combined with the unique electronic and steric properties of the cyano group, provides a powerful handle for modulating the biological activity and pharmacokinetic properties of drug candidates.

The successful application of the 4-cyanophenyl motif in the design of potent aromatase inhibitors serves as a compelling testament to its value. As our understanding of disease biology deepens and the demand for novel therapeutics with improved efficacy and safety profiles grows, we can anticipate that this compound and its derivatives will continue to play an important role in the discovery and development of the next generation of medicines. The exploration of its potential in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases remains a fertile ground for future research. The principles of rational drug design, coupled with the strategic use of versatile building blocks like this compound, will undoubtedly continue to drive progress in the field of medicinal chemistry.

References

- 1. scribd.com [scribd.com]

- 2. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of Tetrazines from 4-Cyanophenylacetic Acid

This document provides an in-depth technical examination of 4-cyanophenylacetic acid as a strategic precursor for the synthesis of 1,2,4,5-tetrazines. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the synthetic routes, mechanistic underpinnings, and practical applications of this versatile building block. We will move beyond simple protocols to explore the causal relationships behind experimental choices, ensuring a robust and reproducible understanding of the chemistry.

The Strategic Value of this compound in Tetrazine Chemistry

1,2,4,5-tetrazines have become indispensable tools in chemical biology, materials science, and pharmaceutical development.[1][] Their prominence is largely due to their participation in inverse-electron-demand Diels-Alder (iEDDA) reactions, a cornerstone of bioorthogonal "click chemistry".[3][4][5] These reactions offer exceptionally fast kinetics and high specificity, enabling the conjugation of molecules in complex biological environments.[][3]

However, the broad utility of tetrazines has been historically constrained by synthetic challenges, particularly in accessing unsymmetrically substituted and functionally diverse derivatives.[1][3][6] this compound emerges as a superior precursor that elegantly addresses these challenges. It possesses two key functionalities:

-

The Aryl Nitrile Group: This serves as the reactive center for the construction of the tetrazine core.

-

The Carboxymethyl Group: This provides a crucial, readily functionalizable handle for subsequent conjugation to biomolecules, surfaces, or therapeutic payloads, without requiring harsh post-synthesis modifications of the tetrazine ring itself.

This guide will detail the primary synthetic pathways that leverage this unique structure to produce high-value tetrazine intermediates.

Synthetic Pathways and Mechanistic Insights

The conversion of nitriles to tetrazines is classically known as the Pinner synthesis, which involves the condensation of a nitrile with hydrazine, followed by oxidation of the resulting 1,2-dihydrotetrazine intermediate.[][3][7] Modern advancements have significantly expanded the scope and efficiency of this transformation.

Overall Synthetic Workflow

The following diagram illustrates the primary synthetic routes starting from this compound, leading to both symmetrical and, more importantly, unsymmetrical tetrazine products.

Caption: Synthetic routes from this compound.

Pathway I: Metal-Catalyzed Synthesis of Unsymmetrical Tetrazines

The synthesis of unsymmetrical tetrazines is often plagued by the formation of a statistical mixture of products.[7] Modern metal-catalyzed, one-pot methods provide a powerful solution by activating the nitrile group towards nucleophilic attack by hydrazine, allowing for greater control over the reaction.[3][6] Lewis acids such as nickel(II) triflate (Ni(OTf)₂) and zinc(II) triflate (Zn(OTf)₂) have proven exceptionally effective.[6][8][9]

The mechanism proceeds through a common set of steps, initiated by the coordination of the Lewis acid to the nitrile, which enhances its electrophilicity.

Caption: Lewis acid-catalyzed tetrazine formation mechanism.

Expert Insight: The choice of a Lewis acid catalyst is critical. Ni(OTf)₂ is often preferred for its high efficiency in promoting the formation of the amidrazone intermediate from a wide range of nitriles, including those that are typically unreactive in classical Pinner conditions.[3][6] This allows for the synthesis of complex alkyl and aryl tetrazines in high yields.[9]

Pathway II: Thiol-Promoted Organocatalytic Synthesis

An alternative, metal-free approach utilizes a thiol catalyst, such as 3-mercaptopropionic acid, to activate the nitrile.[10][11][12] This method is particularly valuable as it proceeds under mild conditions and avoids potentially problematic metal contaminants.

The reaction is initiated by the reversible formation of a thioimidate ester from the nitrile and the thiol. This intermediate is highly susceptible to nucleophilic attack by hydrazine, which regenerates the thiol catalyst and forms the amidrazone, proceeding to the tetrazine after condensation and oxidation.[10][13] This organocatalytic cycle makes the process highly efficient.

A specific protocol for synthesizing an unsymmetrical tetrazine using this compound and 3-hydroxypropionitrile has been reported.[11]

Pathway III: Solid-Phase Synthesis for Unambiguous Production

For ultimate control and purity, solid-phase synthesis offers an unparalleled advantage.[10][14] In this strategy, this compound is first immobilized onto a solid support, such as a Rink amide resin, via its carboxylic acid.[10][12]

Caption: Solid-phase synthesis workflow for unsymmetrical tetrazines.

With one precursor tethered to the resin, the solution-phase reaction with a second, different nitrile proceeds unambiguously, completely preventing the formation of the undesired symmetrical byproduct.[10][12] Subsequent oxidation and cleavage from the resin yield the pure, unsymmetrical tetrazine, drastically simplifying purification.[10]

Validated Experimental Protocols

The following protocols are based on established and peer-reviewed methodologies. Adherence to these steps provides a self-validating system for achieving the desired product.

Protocol 1: Thiol-Promoted Synthesis of 3-(4-(Carboxymethyl)phenyl)-6-(2-hydroxyethyl)-1,2,4,5-tetrazine

This protocol is adapted from a patented procedure and demonstrates the organocatalytic synthesis of a functionalized, unsymmetrical tetrazine.[11]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |

| This compound | 161.16 | 32.2 mg | 0.2 |

| 3-Hydroxypropionitrile | 71.08 | 54.4 µL | 0.8 |

| 3-Mercaptopropionic acid | 106.14 | 7.2 µL | 0.08 |

| Hydrazine hydrate (~64%) | 50.06 | 156 µL | 3.2 |

| Sodium nitrite (NaNO₂) | 69.00 | 206 mg | 3.0 |

| Hydrochloric Acid (1 M) | - | As needed | - |

| Solvents | - | Ethyl Acetate, Water | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 10 mL reaction vial, add this compound (32.2 mg, 0.2 mmol), 3-hydroxypropionitrile (54.4 µL, 0.8 mmol), and 3-mercaptopropionic acid (7.2 µL, 0.08 mmol).

-

Hydrazine Addition: Place the reaction vial in an ice bath (0 °C). Slowly add hydrazine hydrate (156 µL, 3.2 mmol) to the mixture. Causality Note: The exothermic reaction is controlled by cooling to prevent side reactions and ensure controlled formation of the amidrazone intermediates.

-

Condensation: Remove the vial from the ice bath and stir the mixture at room temperature for 15-18 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Oxidation: In a separate flask, prepare a solution of sodium nitrite (206 mg, 3 mmol) in ice-cold water (~5 mL). Pour the reaction mixture from step 3 into this ice-cold nitrite solution with vigorous stirring.

-

Acidification: While maintaining the temperature at 0 °C, slowly add 1 M HCl dropwise to the solution until it becomes acidic (pH ~3-4), as indicated by pH paper. A color change to pink/red and gas evolution (N₂) will be observed. Trustworthiness Note: This step is the irreversible oxidation of the dihydrotetrazine to the stable, aromatic tetrazine. The color change is a key visual indicator of successful product formation.

-

Work-up and Purification: Transfer the solution to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude solid by silica gel column chromatography to yield the final pink/red solid product.

Applications in Drug Development and Bioconjugation

The true power of tetrazines derived from this compound lies in their application. The carboxylic acid handle is the gateway to conjugation with biologically relevant molecules.

iEDDA-Mediated Bioconjugation

The synthesized tetrazine can be readily activated (e.g., via conversion to an N-hydroxysuccinimide (NHS) ester) and conjugated to an amine-containing molecule, such as a protein or antibody. This functionalized molecule is now primed for a highly efficient iEDDA reaction with a strained dienophile, like trans-cyclooctene (TCO), which may be attached to another molecule of interest (e.g., a drug, a fluorophore).[15][16]

Caption: Pre-targeting strategy using iEDDA for drug delivery.

This "pre-targeting" approach is revolutionary in drug delivery.[4][15] The targeting antibody-tetrazine conjugate is administered first, allowing it to accumulate at the disease site and clear from circulation. Subsequently, the TCO-tagged drug is administered and rapidly "clicks" onto the localized antibody, minimizing off-target toxicity.[15]

Conclusion

This compound is not merely another starting material but a strategic platform for the synthesis of advanced tetrazine reagents. Its bifunctional nature allows for the construction of the bioorthogonal core and provides a direct, versatile handle for conjugation. By understanding and applying modern catalytic methods, researchers can efficiently generate a diverse array of symmetrical and unsymmetrical tetrazines, paving the way for next-generation diagnostics, imaging agents, and targeted therapeutics. The protocols and mechanistic insights provided herein serve as a robust foundation for the reliable synthesis and innovative application of these powerful molecules.

References

- 1. Method Of Synthesizing Tetrazines - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]

- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solid-Phase Synthesis of s-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN112010817A - Method for preparing tetrazine compound and application thereof - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Strategic Integration of 4-Cyanophenylacetic Acid in Modern Agrochemical Discovery: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide explores the burgeoning role of 4-cyanophenylacetic acid as a pivotal structural motif and versatile building block in the design and synthesis of next-generation agrochemicals. Moving beyond theoretical applications, this document provides actionable insights, detailed synthetic protocols, and a robust framework for leveraging the unique physicochemical properties of the cyanophenyl group to develop potent and selective herbicides, fungicides, and insecticides.

Introduction: The Quest for Novel Agrochemical Scaffolds

The relentless evolution of resistance in target pests and pathogens, coupled with increasing regulatory scrutiny, necessitates a paradigm shift in agrochemical research. The discovery of novel active ingredients with unique modes of action is paramount to sustainable agriculture. In this context, the strategic incorporation of specific chemical moieties that confer desirable biological and pharmacokinetic properties is a cornerstone of modern pesticide design. This compound has emerged as a molecule of significant interest, offering a unique combination of reactivity and structural features that can be exploited to generate diverse libraries of potential agrochemical candidates.

The presence of both a carboxylic acid and a nitrile group on a phenylacetic acid backbone provides multiple reaction handles for synthetic elaboration. The cyanophenyl group, in particular, has been shown to play a crucial role in the bioactivity of several commercial and investigational agrochemicals. This guide will dissect the rationale behind its use, from its influence on molecular interactions with biological targets to its contribution to the overall physicochemical profile of the resulting compounds.

Physicochemical Properties and Strategic Importance of the Cyanophenyl Moiety

The cyanophenyl group is not merely a passive structural element; its electronic and steric properties are instrumental in defining the biological activity of a molecule. Understanding these properties is critical for rational agrochemical design.

| Property | Significance in Agrochemical Design |

| Strong Electron-Withdrawing Nature | The nitrile group is a potent electron-withdrawing group, influencing the electron density of the aromatic ring and adjacent functional groups. This can modulate the pKa of acidic or basic centers, affecting solubility and membrane permeability. |

| Hydrogen Bonding Capability | The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, facilitating crucial interactions with amino acid residues in the active site of target enzymes or receptors. |

| Metabolic Stability | The cyano group is generally resistant to metabolic degradation, which can enhance the persistence and efficacy of the active ingredient in the target organism. |

| Dipole Moment | The significant dipole moment of the nitrile group can influence long-range electrostatic interactions with biological targets and contribute to the overall polarity of the molecule. |

This compound as a Precursor in Agrochemical Synthesis

This compound serves as a versatile starting material for the synthesis of a wide array of heterocyclic scaffolds known to possess agrochemical activity. Its carboxylic acid functionality allows for the formation of amides, esters, and other derivatives, while the methylene group can be functionalized through various organic reactions.

Synthesis of Cyanophenyl-Containing Pyrazoles: A Case Study in Insecticide Development

Recent research has highlighted the potential of the cyanophenyl-pyrazole scaffold in the development of novel insecticides. Notably, analogs of the commercial insecticide chlorantraniliprole, where the traditional chloropyridinyl moiety is replaced by a substituted cyanophenyl group, have demonstrated comparable and, in some cases, superior insecticidal activity. This compound is a key precursor for the synthesis of the cyanophenyl-pyrazole core of these promising new insecticides.[1][2]

The general synthetic strategy involves the condensation of a cyanophenyl-hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. This compound can be readily converted to the corresponding hydrazine, providing a direct route to this important intermediate.

Experimental Protocol: Synthesis of a Cyanophenyl-Pyrazole Intermediate

Objective: To synthesize a key cyanophenyl-pyrazole intermediate for insecticide discovery, starting from this compound.

Materials:

-

This compound

-

Thionyl chloride

-

Hydrazine hydrate

-

Ethyl acetoacetate

-

Ethanol

-

Sodium ethoxide

-

Hydrochloric acid

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Hexane

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure to obtain the crude 4-cyanophenylacetyl chloride.

-

Hydrazide Synthesis: Dissolve the crude acid chloride in dichloromethane and add it dropwise to a stirred solution of hydrazine hydrate (2 equivalents) in dichloromethane at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-cyanophenylacetohydrazide.

-

Pyrazole Formation: In a separate flask, prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 equivalents) in absolute ethanol. To this solution, add ethyl acetoacetate (1 equivalent) and stir for 30 minutes. Then, add a solution of 4-cyanophenylacetohydrazide (1 equivalent) in ethanol. Heat the reaction mixture to reflux for 6 hours. After cooling, neutralize the mixture with dilute hydrochloric acid. The precipitated solid is collected by filtration, washed with water, and dried. Recrystallize the crude product from an ethanol/water mixture to obtain the pure cyanophenyl-pyrazole derivative.

Logical Flow of Cyanophenyl-Pyrazole Synthesis

Caption: Synthetic pathway from this compound to a Cyanophenyl-Pyrazole core.

Bioactivity of Agrochemicals Derived from this compound

The true measure of a novel agrochemical scaffold lies in its biological activity against target pests. As demonstrated in the case of chlorantraniliprole analogs, the incorporation of the cyanophenyl moiety can lead to potent insecticidal activity.

Insecticidal Activity

The insecticidal activity of cyanophenyl-pyrazole derivatives is often attributed to their ability to modulate insect ryanodine receptors (RyRs), which are critical for calcium ion release and muscle function.[2] The cyanophenyl group can engage in favorable interactions within the binding pocket of the RyR, contributing to the overall affinity and efficacy of the compound.

Table 1: Comparative Insecticidal Activity of a Cyanophenyl-Pyrazole Analog vs. Chlorantraniliprole

| Compound | Target Pest | LC50 (mg/L) |

| Chlorantraniliprole | Mythimna separata | 0.13 |

| Cyanophenyl-Pyrazole Analog (CN06) | Mythimna separata | 0.15 |

Data synthesized from Zhang et al. (2022).[2]

Fungicidal and Herbicidal Potential

While the most direct evidence for the utility of this compound in agrochemicals currently lies in insecticide research, its potential as a precursor for fungicides and herbicides should not be overlooked. The phenylacetic acid scaffold is a common feature in many commercial herbicides, and the electronic properties of the cyano group could be exploited to develop novel herbicidal modes of action.[3][4]

Similarly, the incorporation of the cyanophenyl moiety into known fungicidal pharmacophores, such as triazoles or strobilurins, represents a promising avenue for new product discovery. The development of derivatives of this compound could lead to compounds with novel fungicidal activity.[5][6][7]

Experimental Protocol: In Vitro Fungicidal Assay

Objective: To evaluate the in vitro fungicidal activity of novel compounds derived from this compound against a panel of plant pathogenic fungi.

Materials:

-

Synthesized test compounds

-

Potato Dextrose Agar (PDA)

-

Cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

-

Sterile petri dishes

-

Dimethyl sulfoxide (DMSO)

-

Micropipettes

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.

-

Media Preparation: Autoclave PDA medium and allow it to cool to approximately 50-60°C.

-

Incorporation of Test Compounds: Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). A control plate containing only DMSO should also be prepared.

-

Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

-

Incubation: Incubate the plates at 25°C in the dark.

-

Data Collection: Measure the radial growth of the fungal colony at regular intervals until the fungus in the control plate reaches the edge of the dish.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

-

% Inhibition = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

Future Directions and Conclusion

This compound represents a valuable and underexplored platform for the discovery of novel agrochemicals. The demonstrated success in the development of potent insecticides based on the cyanophenyl-pyrazole scaffold provides a strong impetus for further research. Future efforts should focus on:

-

Diversification of Heterocyclic Scaffolds: Exploring the synthesis of other agrochemically relevant heterocycles, such as triazoles, oxadiazoles, and pyridines, using this compound as a starting material.

-

Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to optimize the substitution pattern on the cyanophenyl ring and the acetic acid backbone to maximize biological activity and selectivity.

-

Mode of Action Elucidation: Investigating the precise molecular targets and mechanisms of action of novel active compounds to identify new biochemical pathways for agrochemical intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and fungicidal activity of novel aminophenazine-1-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 4-Cyanophenylacetic Acid Derivatives: From Enzyme Inhibition to Novel Therapeutic Frontiers

An In-depth Technical Guide

Abstract: The 4-cyanophenylacetic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a diverse range of biologically active molecules. Its derivatives have garnered significant attention for their potent and often highly specific interactions with biological targets. This technical guide provides an in-depth exploration of the biological activities associated with these compounds, with a primary focus on their role as potent enzyme inhibitors in oncology. We will delve into the mechanism of action, structure-activity relationships (SAR), and key experimental protocols for dual aromatase-sulfatase inhibitors (DASIs) used in hormone-dependent cancer research.[1][2] Furthermore, this guide will touch upon broader anticancer applications and emerging areas of investigation, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation.

The this compound Scaffold: A Privileged Structure in Drug Discovery

This compound (CAS Number: 5462-71-5) is a solid crystalline compound with the molecular formula C₉H₇NO₂.[3] While modest in its own biological activity, its true value lies in its utility as a foundational building block. The presence of three key functional regions—the phenyl ring, the carboxylic acid group, and the nitrile group—provides multiple points for chemical modification, allowing for the systematic development of derivatives with tailored pharmacological profiles. The nitrile group, in particular, can act as a crucial hydrogen bond acceptor, enabling potent interactions with the active sites of various enzymes.[2] This has made the scaffold particularly fruitful in the design of targeted enzyme inhibitors.

Primary Mechanism of Action: Dual Inhibition of Aromatase and Steroid Sulfatase

A paramount application of this compound derivatives is in the development of therapies for hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer. A highly successful strategy in this area has been the design of single molecules that can inhibit multiple biological targets simultaneously.[2] Derivatives of this compound are at the forefront of this approach as Dual Aromatase-Sulfatase Inhibitors (DASIs).[1]

The Rationale for Dual Inhibition

In postmenopausal women, the primary source of estrogen is the conversion of androgens into estrogens by the enzyme aromatase . Additionally, the enzyme steroid sulfatase (STS) hydrolyzes inactive estrogen sulfates into their active forms. Targeting only one of these pathways can lead to compensatory mechanisms that sustain estrogenic signaling. By inhibiting both aromatase and STS, DASIs provide a more comprehensive blockade of estrogen production, representing a more robust therapeutic strategy.[2]

Diagram: Mechanism of Dual Aromatase-Sulfatase Inhibition

Caption: DASI compounds block two key pathways of active estrogen production.

Structure-Activity Relationship (SAR) Analysis

The development of potent DASIs has been driven by meticulous SAR studies. The foundational first-generation DASI, 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate , serves as the parent structure for these investigations.[1][2] Modifications to this scaffold have revealed critical insights into the chemical features that govern inhibitory potency.

Key SAR Insights:

-

Halogenation: The position and nature of halogen substituents on the sulfamate-bearing phenyl ring are critical. Substitution at the ortho position to the sulfamate group is generally more effective for aromatase inhibition than substitution at the meta position.[4] For instance, the ortho-chloro derivative (4 ) is significantly more potent against aromatase than its meta-chloro counterpart (17 ).[2]

-

Di-Halogenation: Introducing a second halogen atom at the other meta position can dramatically improve aromatase inhibition. The m,m'-dichloro derivative (18 ) shows a substantial increase in potency compared to the mono-chloro derivative (17 ).[2][4]

-

Heterocycle Replacement: Replacing the 4H-1,2,4-triazol-4-yl group with an imidazolyl group can yield compounds with exceptionally high potency. The most potent DASI discovered from this class is an imidazole derivative, demonstrating IC₅₀ values in the low nanomolar and even sub-nanomolar range against aromatase.[1][2]

-

Linker Modification: Altering the methylene linker between the phenyl rings can also modulate activity.

The following table summarizes the in vitro inhibitory activity of selected derivatives against aromatase and STS in a JEG-3 human choriocarcinoma cell line model.

| Compound ID | Modification on Phenyl Sulfamate Ring | Aromatase IC₅₀ (nM) | STS IC₅₀ (nM) |

| 3 | o-Fluoro | 12 | 40 |

| 4 | o-Chloro | 2.3 | 40 |

| 5 | o-Bromo | 0.82 | 39 |

| 11 | m-Fluoro | 39 | 39 |

| 17 | m-Chloro | 18 | 40 |

| 19 | m-Bromo | 2.6 | 29 |

| 12 | m,m'-Difluoro | 1.3 | 39 |

| 18 | m,m'-Dichloro | 0.6 | 32 |

| Data synthesized from sources[2][4]. IC₅₀ values represent the concentration required for 50% inhibition. |

Synthesis and Experimental Protocols

The translation of SAR insights into tangible drug candidates requires robust synthetic pathways and reliable bioassays. This section outlines a generalized synthesis workflow and a detailed protocol for evaluating DASI activity.

Generalized Synthesis Workflow

The synthesis of DASI compounds typically involves a multi-step process. A key intermediate is often 4-[(4-cyanophenyl)amino]-4H-1,2,4-triazole , which is then coupled with a substituted benzyl alcohol derivative. The final step involves the conversion of the phenolic hydroxyl group into the corresponding sulfamate.[2]

Diagram: Generalized Synthesis Workflow for DASIs

Caption: High-level workflow for the synthesis of DASI compounds.

Protocol: In Vitro Dual Aromatase and STS Inhibition Assay

This protocol describes a self-validating system for assessing the inhibitory potential of test compounds on both aromatase and STS enzymes concurrently using a whole-cell model.

Rationale for Methodology:

-

Cell Line: JEG-3 human choriocarcinoma cells are selected because they constitutively express high levels of both aromatase and STS, providing a physiologically relevant and robust model system.[2]

-

Assay Principle: The activity of each enzyme is measured by quantifying the conversion of a specific radiolabeled substrate into a product. Aromatase activity is measured via the tritiated water release assay from [1β-³H]androstenedione, while STS activity uses [6,7-³H]estrone sulfate.

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Culture JEG-3 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Seed cells into 24-well plates at a density that ensures they reach a confluent monolayer at the time of the assay. Allow cells to adhere for at least 24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare stock solutions of test compounds (e.g., 10 mM in DMSO).

-

Create a serial dilution of each test compound in the culture medium to achieve final concentrations ranging from picomolar to micromolar. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., letrozole for aromatase, danazol for STS).

-

Remove the old medium from the cells and replace it with the medium containing the test compounds. Pre-incubate for 1 hour at 37°C.

-

-

Enzyme Activity Assay:

-

Aromatase Assay: To designated wells, add [1β-³H]androstenedione to a final concentration of ~100 nM.

-

STS Assay: To a separate set of designated wells, add [6,7-³H]estrone sulfate to a final concentration of ~20 nM.

-

Incubate the plates for a defined period (e.g., 1-4 hours) at 37°C.

-

-

Quantification and Data Analysis:

-

Aromatase: After incubation, transfer the supernatant to a fresh tube. Add an equal volume of 5% charcoal suspension to remove unmetabolized steroids. Centrifuge, and measure the radioactivity of the ³H₂O in the supernatant using a liquid scintillation counter.

-

STS: After incubation, add an organic solvent (e.g., toluene) to the wells to extract the product (estrone). Measure the radioactivity of the organic layer.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

-

Broader and Emerging Biological Activities

While enzyme inhibition in oncology is the most well-documented activity, the this compound scaffold holds promise in other therapeutic areas.

-

General Anticancer Potential: Phenylacetamide derivatives, a class that includes this compound derivatives, have been investigated as cytotoxic agents against various cancer cell lines, including prostate and breast cancer.[5] The structural features that confer potent DASI activity may be adaptable to target other enzymes or pathways critical for cancer cell survival.

-

Antimicrobial Activity: Although less explored for this specific scaffold, related heterocyclic compounds are known for their antibacterial and antifungal properties.[6][7] The ability of the nitrile and other functional groups to interact with bacterial or fungal enzymes suggests that derivatives of this compound could be developed as novel antimicrobial agents. This represents a fertile ground for future research and screening efforts.

Conclusion and Future Directions

Derivatives of this compound have proven to be a remarkably successful class of compounds, particularly in the design of dual aromatase-sulfatase inhibitors for cancer therapy. The extensive structure-activity relationship data available provides a clear roadmap for chemists to fine-tune potency and selectivity. The established synthesis and assay protocols enable rapid and reliable evaluation of new chemical entities.

Future research should aim to:

-

Expand the Target Space: Explore the potential of this scaffold to inhibit other clinically relevant enzymes beyond aromatase and STS.

-

Optimize for Drug Resistance: Develop next-generation derivatives that are effective against cancers that have developed resistance to existing endocrine therapies.

-

Investigate New Therapeutic Areas: Systematically screen libraries of this compound derivatives for novel activities, particularly in the fields of infectious diseases and neurodegenerative disorders.

The versatility and proven track record of this scaffold ensure that it will remain a subject of intense interest and a source of potential new medicines for years to come.

References

- 1. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H7NO2 | CID 79587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

4-Cyanophenylacetic Acid: A Versatile Building Block for Advanced Functional Materials

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of 4-Cyanophenylacetic Acid

In the landscape of materials science and drug development, the selection of molecular building blocks is a critical determinant of the final product's functionality and performance. This compound (4-CPAA), with its unique bifunctional architecture, presents itself as a strategic precursor for a new generation of functional materials. This guide provides an in-depth technical exploration of 4-CPAA, moving beyond a simple recitation of its properties to a nuanced discussion of its application in the synthesis of metal-organic frameworks (MOFs), functional polymers, and liquid crystals. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their quest for novel materials with tailored properties.

The core of 4-CPAA's utility lies in its two distinct functional moieties: a carboxylic acid group and a para-substituted cyano group on a phenyl ring.[1] The carboxylic acid provides a reactive handle for esterification, amidation, and, crucially, coordination to metal centers, forming the basis of MOF construction.[2] The cyano group, a potent electron-withdrawing group, imparts polarity and specific intermolecular interaction capabilities, such as dipole-dipole interactions and hydrogen bonding, which are instrumental in directing the self-assembly of liquid crystals and influencing the properties of polymers.[3][4][5][6][7] This guide will dissect the role of each functional group in the context of material design and synthesis.

Physicochemical Properties and Safety Profile of this compound

A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization. The key physicochemical properties of 4-CPAA are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [8] |

| Molecular Weight | 161.16 g/mol | [8] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 150-154 °C | [8][9] |

| Solubility | Soluble in polar organic solvents like chloroform, THF, and dioxane; moderately soluble in water. | [1][9][10] |

| SMILES | OC(=O)Cc1ccc(cc1)C#N | [8] |

| InChI Key | WEBXRQONNWEETE-UHFFFAOYSA-N | [8] |

Safety Considerations: this compound is classified as harmful if swallowed and causes skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves, should be worn when handling this compound.[8] All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Validated Protocol

The reliable synthesis of the building block is the first step in any material synthesis campaign. A common and effective method for the preparation of 4-CPAA is via the Sandmeyer reaction, starting from the readily available p-aminophenylacetic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar transformations.[11]

Materials:

-

p-Aminophenylacetic acid

-

Concentrated hydrochloric acid

-

Sodium nitrite

-

Copper(I) cyanide

-

Potassium cyanide

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Diazotization: In a round-bottom flask, suspend p-aminophenylacetic acid (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature until a clear diazonium salt solution is formed.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Work-up and Purification: Cool the reaction mixture and extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a solid.

Causality of Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for maximizing the yield of the diazonium salt.

-

Use of Copper(I) Cyanide: The Sandmeyer reaction is a copper-catalyzed process where the cuprous ion facilitates the displacement of the diazonium group by the cyanide nucleophile.

-

Acidic Conditions: The initial diazotization is carried out in acidic conditions to generate nitrous acid in situ from sodium nitrite and to keep the starting amine protonated and soluble.

4-CPAA in the Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands (linkers).[12][13] The choice of the organic linker is critical in defining the topology, pore size, and functionality of the resulting MOF. 4-CPAA, with its carboxylic acid "head" and cyano-functionalized "tail," is an excellent candidate for a linker in MOF synthesis.

The carboxylic acid group can readily coordinate with a variety of metal centers (e.g., Zn(II), Cu(II), Zr(IV)), while the cyano group can either remain as a functional group decorating the pores of the MOF or participate in secondary interactions, influencing the framework's properties and potential for post-synthetic modification.

Hypothetical Experimental Protocol: Synthesis of a Zn-based MOF with 4-CPAA

This protocol is based on established methods for the synthesis of zinc-based MOFs with carboxylate linkers.[1][14]

Materials:

-

This compound (4-CPAA)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Acetone

Procedure:

-

In a 20 mL scintillation vial, dissolve 4-CPAA (e.g., 0.1 mmol) and Zn(NO₃)₂·6H₂O (e.g., 0.1 mmol) in 10 mL of DMF.

-

Seal the vial and place it in an isothermal oven at 120 °C for 72 hours.

-

After cooling to room temperature, colorless crystals suitable for single-crystal X-ray diffraction may be observed.

-

Washing and Activation: Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) over a period of 3 days.

-

Finally, exchange the solvent with acetone (3 x 10 mL) and activate the MOF by heating under vacuum at 100 °C to remove the guest solvent molecules.

Rationale for Experimental Design:

-

Solvothermal Synthesis: The use of high temperatures and a high-boiling point solvent like DMF facilitates the deprotonation of the carboxylic acid and the coordination reaction with the metal ions, leading to the formation of a crystalline framework.

-

Solvent Exchange and Activation: The washing steps are crucial to remove unreacted starting materials and DMF molecules trapped within the pores. The final activation step is necessary to create a porous material with an accessible internal surface area.

Expected Characterization of the 4-CPAA-based MOF:

| Technique | Expected Results |

| Powder X-ray Diffraction (PXRD) | A distinct diffraction pattern confirming the crystallinity and phase purity of the material. |

| Thermogravimetric Analysis (TGA) | A weight loss profile indicating the thermal stability of the framework and the temperature at which the organic linker decomposes. |

| Brunauer-Emmett-Teller (BET) Analysis | An N₂ adsorption isotherm to determine the specific surface area and pore volume of the activated MOF. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic symmetric and asymmetric COO⁻ stretching bands, confirming coordination to the metal center. The C≡N stretch should remain, indicating its presence as a functional group. |

4-CPAA as a Monomer for Functional Polymers

The versatility of 4-CPAA extends to the realm of polymer chemistry, where it can be incorporated as a functional monomer.[15][16] The carboxylic acid group can be used for step-growth polymerization, such as in the formation of polyesters or polyamides, while the cyano group can impart unique properties to the resulting polymer.

The presence of the cyano group can enhance the polymer's thermal stability, solvent resistance, and dielectric properties. Furthermore, the cyano group can be a site for post-polymerization modification, allowing for the introduction of other functional groups.

Hypothetical Experimental Protocol: Synthesis of a Functional Polyamide

This protocol is a conceptualized procedure based on standard methods for polyamide synthesis.[17]

Materials:

-

This compound (4-CPAA)

-

Thionyl chloride (SOCl₂)

-

Hexamethylenediamine